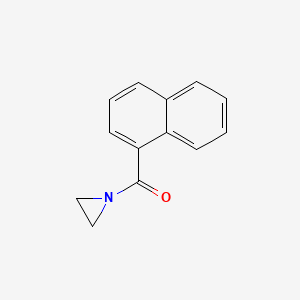
Aziridine, 1-(1-naphthalenylcarbonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aziridine, 1-(1-naphthalenylcarbonyl)- is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their high reactivity due to the ring strain associated with their small ring size. This particular compound features a naphthalenylcarbonyl group attached to the aziridine ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aziridine, 1-(1-naphthalenylcarbonyl)- typically involves the reaction of a naphthalenylcarbonyl chloride with an aziridine precursor. One common method is the reaction of 1-naphthalenylcarbonyl chloride with aziridine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.
Industrial Production Methods
Industrial production of aziridines often involves the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Aziridine, 1-(1-naphthalenylcarbonyl)- can undergo various types of chemical reactions, including:
Nucleophilic Ring Opening: This reaction involves the attack of a nucleophile on the aziridine ring, leading to the formation of an open-chain amine derivative.
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Substitution: Substitution reactions can occur at the nitrogen atom or the carbon atoms of the aziridine ring.
Common Reagents and Conditions
Nucleophilic Ring Opening: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a Lewis acid catalyst such as boron trifluoride etherate.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are often used for the oxidation of aziridines.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring opening with an amine can yield a secondary amine, while oxidation with m-CPBA can produce an oxaziridine.
Scientific Research Applications
Aziridine, 1-(1-naphthalenylcarbonyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Medicine: Aziridine derivatives are explored for their potential anticancer and antimicrobial properties.
Industry: It is used in the production of polymers and as a cross-linking agent in materials science.
Mechanism of Action
The mechanism of action of aziridine, 1-(1-naphthalenylcarbonyl)- involves the high reactivity of the aziridine ring, which can undergo nucleophilic attack or other chemical transformations. The naphthalenylcarbonyl group can influence the compound’s reactivity and interaction with molecular targets. In biological systems, the compound may interact with nucleophilic sites on proteins or DNA, leading to modifications that can affect cellular functions.
Comparison with Similar Compounds
Similar Compounds
Aziridine: The parent compound with a simple three-membered ring structure.
Epoxide: An oxygen analog of aziridine with similar ring strain and reactivity.
Azetidine: A four-membered nitrogen-containing ring with different reactivity due to reduced ring strain.
Uniqueness
Aziridine, 1-(1-naphthalenylcarbonyl)- is unique due to the presence of the naphthalenylcarbonyl group, which can enhance its reactivity and potential applications in various fields. The combination of the aziridine ring and the aromatic naphthalene moiety provides a distinct set of chemical properties that can be exploited in synthetic and biological research.
Properties
CAS No. |
23383-23-5 |
|---|---|
Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
aziridin-1-yl(naphthalen-1-yl)methanone |
InChI |
InChI=1S/C13H11NO/c15-13(14-8-9-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2 |
InChI Key |
SYFSWMASMCCCQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane]](/img/structure/B14715317.png)
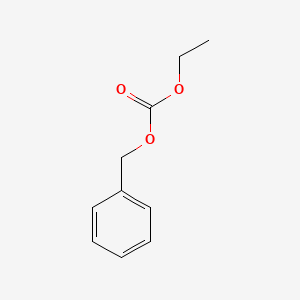
![N,N'-Bis[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B14715329.png)
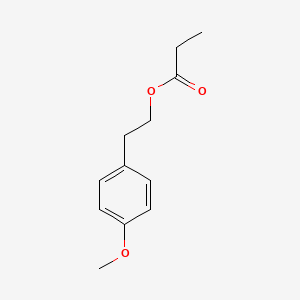
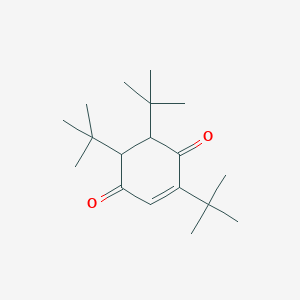
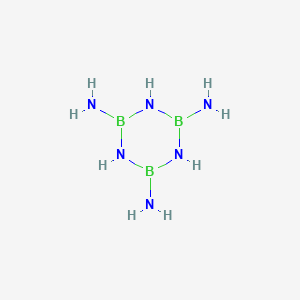
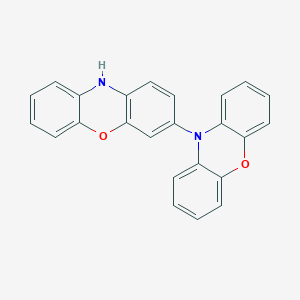

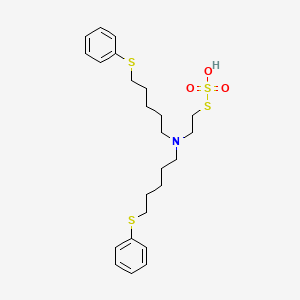

![2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione](/img/structure/B14715372.png)



